N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and imidazole rings can engage in π-π stacking or hydrogen bonding with target molecules, while the sulfanylacetamide group may participate in covalent or non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-hydroxy-4-methylbenzamide
- N-(1,3-Benzodioxol-5-ylmethyl)-4-methylbenzamide
- N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to its combination of a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-16-7-9-17(10-8-16)23-25(28-24(27-23)18-5-3-2-4-6-18)32-14-22(29)26-19-11-12-20-21(13-19)31-15-30-20/h2-13H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAPSHWQDLDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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